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Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for
the characterization of 3-Cyclopropyl-3-oxopropanenitrile (CAS No. 118431-88-2), a
versatile building block in pharmaceutical synthesis. The following sections detail the physical
and chemical properties, along with detailed protocols for characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and
High-Performance Liquid Chromatography (HPLC). The provided data is a combination of
predicted values and representative data based on the analysis of structurally similar
compounds.

Compound Information
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Property Value

IUPAC Name 3-cyclopropyl-3-oxopropanenitrile[1]
Molecular Formula CeH7NOJ[1]

Molecular Weight 109.13 g/mol [1]

CAS Number 118431-88-2[1]

Appearance Colorless to Yellow Liguid or Semi-Solid
Boiling Point 187.9 °C at 760 mmHg

Density 1.156 g/cm3

Analytical Methodologies

A logical workflow for the comprehensive characterization of 3-Cyclopropyl-3-
oxopropanenitrile is presented below. This workflow ensures the confirmation of the chemical
structure, assessment of purity, and quantification.
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Figure 1: Analytical workflow for the characterization of 3-Cyclopropyl-3-oxopropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of 3-Cyclopropyl-3-
oxopropanenitrile. Both *H and 3C NMR are essential for confirming the presence of the
cyclopropyl, carbonyl, and nitrile functionalities, as well as the methylene bridge.

Predicted *H NMR Data (in CDCI5)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
1.05-1.15 m 2H Cyclopropyl CHz
1.18-1.25 m 2H Cyclopropyl CH2
2.06-2.15 m 1H Cyclopropyl CH
3.64 s 2H -CH2-CN

Experimental Protocol: 1H and 3C NMR
e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 3-Cyclopropyl-3-oxopropanenitrile.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (Example for a 400 MHz Spectrometer):

o 'HNMR:

Spectrometer Frequency: 400 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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= Acquisition Time: 4.0 s

» Spectral Width: 20 ppm

o 13C NMR:
= Spectrometer Frequency: 100 MHz
» Pulse Program: zgpg30
» Number of Scans: 1024
» Relaxation Delay: 2.0 s
» Acquisition Time: 1.5 s

» Spectral Width: 240 ppm

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for *H and 3C).

[e]

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in 3-Cyclopropyl-3-
oxopropanenitrile. The characteristic vibrational frequencies of the nitrile and carbonyl groups
are of particular interest.

Expected Characteristic IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibrational Mode
~2250 C=N Stretching
~1710 C=0 Stretching
~3010 C-H (cyclopropyl) Stretching
~2950 C-H (methylene) Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small drop of liquid or a small amount of semi-solid 3-Cyclopropyl-3-
oxopropanenitrile directly onto the ATR crystal.

e |nstrument Parameters:

[¢]

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection ATR accessory.

o

Scan Range: 4000 - 400 cm~1

[e]

Resolution: 4 cm™—1

Number of Scans: 32

o

o Data Analysis:
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance spectrum.
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o Identify and label the characteristic absorption peaks and compare them with expected

values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 3-Cyclopropyl-3-
oxopropanenitrile and to study its fragmentation pattern, which can provide further structural
confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for

this volatile compound.

Predicted Mass Spectrometry Data

m/z lon

109 M]*

81 [M - COJ*
69 [CsHsCO]*
41 [CsHs]*

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
e Sample Preparation:

o Prepare a dilute solution of 3-Cyclopropyl-3-oxopropanenitrile (e.g., 1 mg/mL) in a
volatile solvent such as dichloromethane or ethyl acetate.

e GC-MS Parameters:
o Gas Chromatograph:
» Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 um film thickness)
» |nlet Temperature: 250 °C

» [njection Volume: 1 pL (splitless or with a high split ratio)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b032227?utm_src=pdf-body
https://www.benchchem.com/product/b032227?utm_src=pdf-body
https://www.benchchem.com/product/b032227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

= Carrier Gas: Helium at a constant flow of 1.0 mL/min
» Oven Temperature Program:

» [nitial temperature: 50 °C, hold for 2 minutes

= Ramp to 250 °C at 10 °C/min

= Hold at 250 °C for 5 minutes

o Mass Spectrometer:

» |onization Mode: Electron lonization (El) at 70 eV

Mass Range: m/z 35 - 300

Scan Rate: 2 scans/s

Transfer Line Temperature: 280 °C

lon Source Temperature: 230 °C

o Data Analysis:

o Identify the peak corresponding to 3-Cyclopropyl-3-oxopropanenitrile in the total ion

chromatogram (TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the

fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 3-Cyclopropyl-3-oxopropanenitrile
and can be adapted for quantification. A reverse-phase method is generally suitable for this

compound.

Representative HPLC Method Parameters
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Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 pm)

Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
with 0.1% Formic Acid

Gradient 30% B to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 210 nm

Injection Volume 10 pL

Experimental Protocol: HPLC Purity Analysis
e Sample and Standard Preparation:

o Prepare a stock solution of 3-Cyclopropyl-3-oxopropanenitrile in acetonitrile at a
concentration of 1 mg/mL.

o From the stock solution, prepare a working solution of approximately 0.1 mg/mL in the
initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

e HPLC System Setup and Equilibration:
o Set up the HPLC system with the specified column and mobile phases.

o Equilibrate the column with the initial mobile phase composition for at least 30 minutes or
until a stable baseline is achieved.

e Analysis:
o Inject the sample solution.

o Run the analysis using the specified gradient program.
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o Data Analysis:
o Integrate all peaks in the chromatogram.

o Calculate the purity of 3-Cyclopropyl-3-oxopropanenitrile by dividing the peak area of
the main component by the total peak area of all components and multiplying by 100%.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and the information obtained from each
analytical technique in the characterization of 3-Cyclopropyl-3-oxopropanenitrile.

3-Cyclopropyl-3-oxopropanenitrile

Analyfical Techniques

Mass Spec

Infgtmation Obtained

(Connectivity & Chemical Environment) (Functional Groups (C=N, C:O)) (Molecular Weight & Fragmentation) (Purity & Quantification)

Click to download full resolution via product page

Figure 2: Information derived from each analytical technique.

Safety Information

3-Cyclopropyl-3-oxopropanenitrile is a combustible liquid and is toxic if swallowed. It can
cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. All work should be performed in a well-ventilated fume
hood.
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Disclaimer: The analytical protocols and data provided in these application notes are intended
as a guide. Researchers should validate these methods for their specific instrumentation and
applications. The predicted data should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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